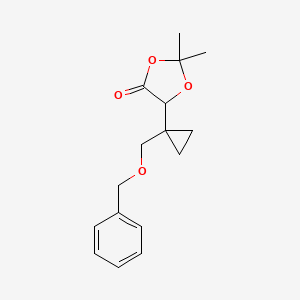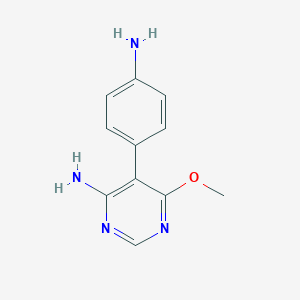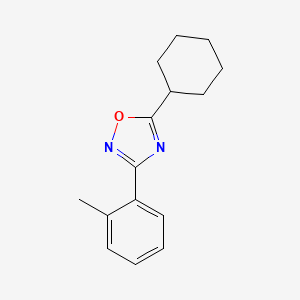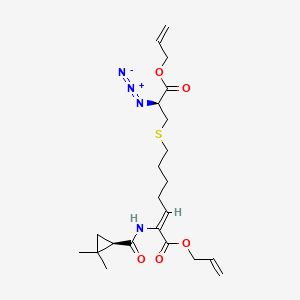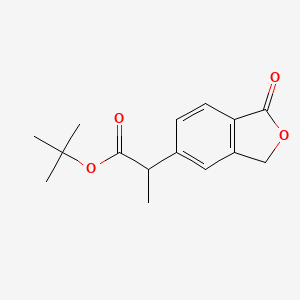
tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate: is a chemical compound that belongs to the class of benzofuran derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate typically involves the reaction between phthalic anhydride and tert-butyl acetoacetate. This reaction is regioselective and leads to the formation of the desired compound . The reaction conditions often include the use of sodium methoxide in methanol, which helps in achieving high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized benzofuran derivatives, while reduction can produce less oxidized forms .
Aplicaciones Científicas De Investigación
tert-Butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme activity and cellular signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
- tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate
- 5-tert-butyl-2-(5-tert-butyl-3-iodo-benzofuran-2-yl)-3-iodobenzofuran
- 4-tert-butyl-2-(5-tert-butyl-2-oxo-3H-benzofuran-3-yl)phenyl 3,5-di-tert-butyl-4-hydroxybenzoate
Comparison: tert-Butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate is unique due to its specific structure and the presence of the tert-butyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C15H18O4 |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate |
InChI |
InChI=1S/C15H18O4/c1-9(13(16)19-15(2,3)4)10-5-6-12-11(7-10)8-18-14(12)17/h5-7,9H,8H2,1-4H3 |
Clave InChI |
KMCNOBRZEKPZND-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)C(=O)OC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


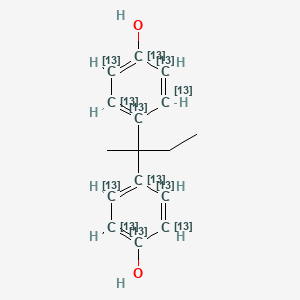
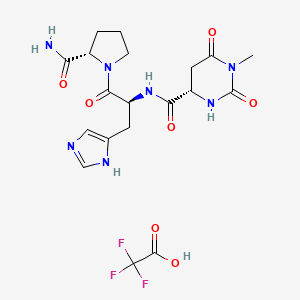
![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)
![phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)
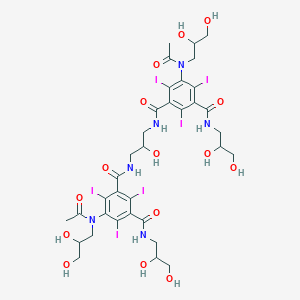
![4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine](/img/structure/B13854410.png)




